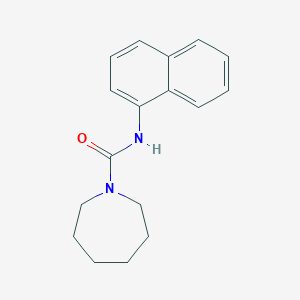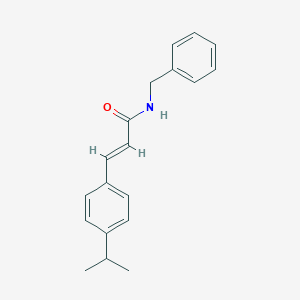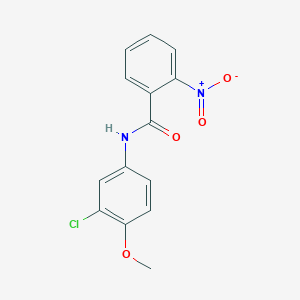![molecular formula C16H25N3 B5733044 N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPP is a derivative of piperazine and aniline, which makes it a valuable compound for medicinal chemistry and drug discovery.
Mécanisme D'action
The exact mechanism of action of DMPP is not fully understood, but it is believed to act through the inhibition of enzymes or receptors involved in various biological processes. For instance, DMPP has been found to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and transcription. DMPP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. Moreover, DMPP has been found to interact with G protein-coupled receptors, which play a crucial role in cellular signaling.
Biochemical and Physiological Effects:
DMPP has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, DMPP has been found to induce apoptosis, or programmed cell death, in cancer cells. DMPP has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. At higher concentrations, DMPP has been found to cause cytotoxicity and oxidative stress, which can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments, including its stability, solubility, and easy synthesis. DMPP is also relatively inexpensive compared to other compounds with similar properties. However, DMPP has some limitations, including its potential toxicity and the need for careful handling and disposal. Moreover, DMPP may exhibit non-specific effects, which can complicate the interpretation of experimental results.
Orientations Futures
DMPP has several potential future directions for scientific research. One area of interest is the development of DMPP-based fluorescent probes for imaging and detection of biological molecules. Another area of interest is the investigation of DMPP as a potential anticancer drug, either alone or in combination with other chemotherapeutic agents. Moreover, DMPP may have applications in the development of new antibiotics and antiviral drugs. Finally, further studies are needed to better understand the mechanism of action of DMPP and its potential side effects, as well as to explore its potential applications in other areas of medicinal chemistry and drug discovery.
Méthodes De Synthèse
DMPP can be synthesized through a multistep process involving the reaction of piperazine with aniline and subsequent alkylation with 4-methyl-1-piperazine-1-yl-3-chloropropene. The resulting product is then subjected to N,N-dimethylation, which yields DMPP. The purity of DMPP can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. DMPP has also been investigated for its potential use as a fluorescent probe for imaging and detection of biological molecules. Furthermore, DMPP has been used as a ligand for metal ion coordination and as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(4-methylpiperazin-1-yl)prop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-17(2)16-8-6-15(7-9-16)5-4-10-19-13-11-18(3)12-14-19/h4-9H,10-14H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWFDYRGVGRWMZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421837 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)

![dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)

![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
methanone](/img/structure/B5733058.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)